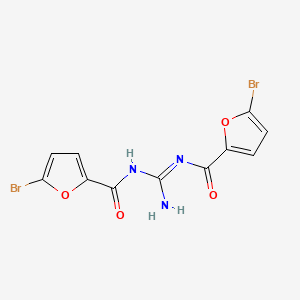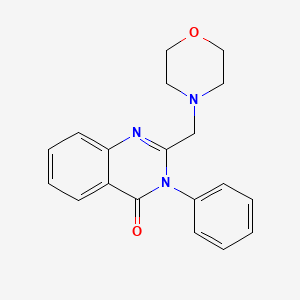![molecular formula C18H22N4O2 B14153909 N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide CAS No. 713092-25-2](/img/structure/B14153909.png)
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide is a compound belonging to the class of quinolinyl-pyrazoles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide typically involves the cyclization of appropriate starting materials. One common method involves the reaction of a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require refluxing to ensure complete cyclization and formation of the desired pyrazoloquinoline structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism of action of N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins involved in cell growth and proliferation .
相似化合物的比较
Similar Compounds
- N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide
- N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide
- N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
Uniqueness
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide is unique due to its specific substitution pattern on the quinoline and pyrazole rings. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
713092-25-2 |
|---|---|
分子式 |
C18H22N4O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide |
InChI |
InChI=1S/C18H22N4O2/c1-4-6-9-22-18-14(17(21-22)20-16(23)5-2)11-12-10-13(24-3)7-8-15(12)19-18/h7-8,10-11H,4-6,9H2,1-3H3,(H,20,21,23) |
InChI 键 |
BIFSGKZLPBOGHD-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)CC |
溶解度 |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)
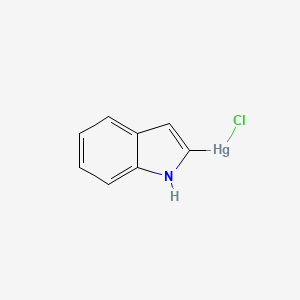
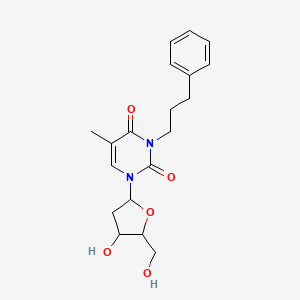
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)
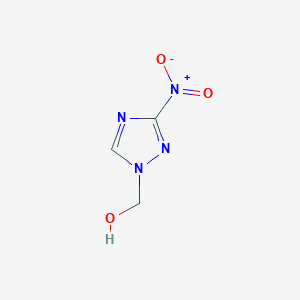


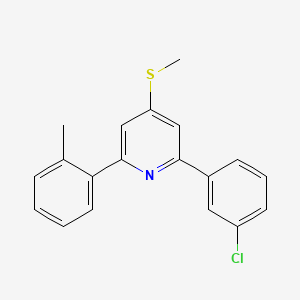
![N-[(4-sulfamoylphenyl)carbamoyl]leucine](/img/structure/B14153892.png)
![N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide](/img/structure/B14153898.png)
